5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole
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Overview
Description
5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole is a heterocyclic compound with the molecular formula C10H7BrFNO2 and a molecular weight of 272.07 g/mol . This compound is characterized by the presence of an oxazole ring substituted with a 6-bromo-2-fluoro-3-methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-2-fluoro-3-methoxybenzaldehyde with an appropriate amine and a dehydrating agent to form the oxazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the oxazole ring or the substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and fluoro substituents can influence its binding affinity and specificity .
Comparison with Similar Compounds
5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole can be compared with other similar compounds, such as:
5-(6-bromo-2-fluoro-3-methoxybenzaldehyde): This compound is a precursor in the synthesis of the oxazole derivative.
5-(6-bromo-2-fluoro-3-methoxyphenyl)imidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.
5-(6-bromo-2-fluoro-3-methoxyphenyl)thiazole: Contains a thiazole ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(6-bromo-2-fluoro-3-methoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-14-7-3-2-6(11)9(10(7)12)8-4-13-5-15-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLIXKNEYIAKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C2=CN=CO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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